N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS/c21-14-4-3-5-15(22)18(14)19(26)23-12-13-8-10-25(11-9-13)20-24-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSZTXVIOBBRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzamide ring.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, which can alter the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s binding to the active site of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Pyrimidine vs. Piperidine (D054-0566) : The pyrimidine ring in D054-0566 introduces rigidity and planar geometry compared to the flexible piperidine in the target compound. This may reduce conformational adaptability but enhance π-stacking with aromatic residues in enzyme binding pockets .
- Benzoxazinone vs. The 3-oxo group in benzoxazinone could serve as a hydrogen bond acceptor, whereas benzothiazole’s sulfur atom may participate in hydrophobic interactions .
Substituent Effects
- Halogenation: The target compound’s 2-chloro-6-fluoro substitution likely enhances binding through halogen bonds with polar residues.
- Linker Groups : The methylene linker in the target compound may reduce steric hindrance compared to the sulfanyl group in D054-0566, which could introduce metabolic liabilities via oxidation .
Pharmacokinetic Considerations
- Solubility : Piperidine-containing compounds (e.g., target compound) may exhibit higher aqueous solubility due to the basic amine, whereas pyrimidine derivatives (D054-0566) could be less soluble .
Research Findings and Hypotheses
While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Target Selectivity : The chloro-fluorobenzamide group may confer selectivity for enzymes with halogen-binding pockets (e.g., kinases), whereas trifluoromethylpyridine analogs (866137-49-7) might target lipid-rich environments .
Thermodynamic Stability : Piperidine’s flexibility could favor entropy-driven binding, whereas rigid cores (e.g., pyrimidine) may rely on enthalpy-driven interactions .
Biological Activity
N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the class of benzamide derivatives and has been studied for its diverse biological activities, including antibacterial, anti-tumor, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.79 g/mol. Its structure includes a piperidine ring and a benzothiazole moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(1,3-benzothiazol-2-yl)piperidin-4-ylmethanamine with appropriate chlorinated and fluorinated benzamides under mild conditions using solvents such as dimethylformamide (DMF). Methods such as hydroxybenzotriazole (HOBT) and EDC coupling have been employed to enhance yields and purity .
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method against various bacterial strains. Results indicated effective inhibition at low concentrations, suggesting its potential as an antibacterial agent .
Anti-tumor Activity
Several studies have evaluated the anti-tumor effects of this compound on human cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
- Methods : The MTT assay was employed to assess cell viability, while flow cytometry was used to evaluate apoptosis and cell cycle progression.
Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in these cancer cell lines. The expression levels of inflammatory factors such as IL-6 and TNF-α were also reduced, highlighting its potential in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles associated with tumor growth and inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound B7 | 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | Anti-tumor activity against A431 and A549 |
| Compound 4i | N-(2, 6-dichlorophenyl) benzo[d]thiazole | Significant anticancer activity in various cell lines |
This table illustrates how modifications in the benzothiazole nucleus can influence biological activity, with this compound standing out due to its unique structural features .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-2-chloro-6-fluorobenzamide?
Answer:
The compound is synthesized via multi-step organic reactions. A typical route involves:
Piperidine functionalization : Reacting 1,3-benzothiazol-2-amine with a piperidin-4-ylmethanol derivative under nucleophilic substitution conditions .
Amide coupling : Using 2-chloro-6-fluorobenzoic acid activated via carbodiimide (e.g., EDC/HOBt) or mixed anhydride methods to react with the benzothiazole-piperidine intermediate .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures.
Critical parameters : Temperature control (0–5°C during coupling), inert atmosphere (N₂/Ar), and stoichiometric excess (1.2–1.5 eq) of acylating agents to maximize yield (~60–75%) .
Basic: How is structural confirmation achieved for this compound?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR :
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z corresponding to the molecular formula C₂₀H₁₈ClFN₂OS (calc. 396.08) .
- X-ray crystallography : Resolve ambiguous stereochemistry; intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize the crystal lattice .
Advanced: How to resolve conflicting bioactivity data in different assay systems?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target selectivity. Mitigation strategies:
Dose-response validation : Repeat assays with ≥10 concentration points to confirm IC₅₀ trends.
Off-target profiling : Use kinase/GPCR panels to identify nonspecific interactions.
In silico docking : Compare binding poses in homology models (e.g., SWISS-MODEL) versus crystallographic protein structures. Adjust protonation states (Epik, Schrödinger) for pH-dependent activity .
Solubility optimization : Replace DMSO with cyclodextrin-based carriers if precipitation occurs .
Advanced: How to address low yields during the final amide coupling step?
Answer:
Low yields (<50%) often result from steric hindrance or poor nucleophilicity. Solutions:
- Alternative coupling reagents : Replace EDC with T3P (propylphosphonic anhydride) or PyBOP to enhance efficiency .
- Microwave-assisted synthesis : Perform reactions at 80–100°C for 10–20 minutes to accelerate kinetics.
- Protecting group strategy : Temporarily protect the piperidine nitrogen with Boc, then deprotect post-coupling .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane for improved solubility.
Basic: What safety protocols are recommended for handling this compound?
Answer:
Based on structural analogs (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide):
- PPE : Nitrile gloves, lab coat, and safety goggles. Use FFP2 respirators if aerosol generation is possible .
- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s face velocity.
- Spill management : Absorb with vermiculite, dispose as hazardous waste (UN3286) .
- Acute toxicity : LD₅₀ (oral, rat) estimated at 300–500 mg/kg; administer activated charcoal if ingested .
Advanced: How to analyze intermolecular interactions in the crystal lattice?
Answer:
Using SHELXL (v.2018/3) for X-ray refinement:
Hydrogen bonding : Identify donors (N–H, O–H) and acceptors (O, N, F). For example, N1–H1⋯N2 (2.89 Å, 168°) forms centrosymmetric dimers .
π-π stacking : Measure centroid distances between benzothiazole and fluorophenyl rings (typically 3.6–4.0 Å).
Halogen bonding : Cl⋯S interactions (3.3–3.5 Å) may stabilize packing .
Table 1 : Key crystallographic parameters (example):
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 8.21, 10.45, 12.78 |
| α, β, γ (°) | 90, 95.3, 90 |
| R-factor | 0.041 |
Advanced: How to evaluate metabolic stability in preclinical studies?
Answer:
Microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL, NADPH 1 mM). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using nonlinear regression .
CYP inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates). IC₅₀ >10 µM suggests low risk of drug-drug interactions.
Reactive metabolite detection : Trapping with glutathione (GSH) and analysis for adducts (e.g., +305 Da for GSH conjugates) .
Basic: What analytical techniques confirm purity >98%?
Answer:
- HPLC : Use a C18 column (4.6 × 250 mm), 1.0 mL/min gradient (MeCN/H₂O + 0.1% TFA), UV detection at 254 nm. Retention time ±0.2 min across three lots .
- Elemental analysis : %C, %H, %N within ±0.4% of theoretical values.
- TGA/DSC : Sharp melting endotherm (e.g., 185–190°C) with <2% weight loss below 150°C .
Advanced: How to optimize solubility for in vivo studies?
Answer:
- Co-solvent systems : 10% DMSO + 30% PEG-400 in saline (pH 4.5–7.4).
- Nanoparticle formulation : Use PLGA (50:50) at 10% w/v, particle size <200 nm (PDI <0.2) .
- Salt formation : Screen with HCl, tartaric acid, or sodium bicarbonate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
